Pyrrolidine vs. Morpholine at Pyrimidine 4-Position: Differential PI3Kα Inhibitory Potency in Class-Level Context
Although direct PI3Kα IC50 data for CAS 2640967-51-5 have not been publicly disclosed, class-level SAR from 45 piperazinylquinoxaline derivatives demonstrates that the nature of the terminal heterocycle attached to the pyrimidine ring critically modulates PI3Kα potency [1]. In a competitive fluorescent polarization assay, the most potent piperazinylquinoxaline derivatives achieved IC50 values of 24–40 nM, while morpholine-substituted variants consistently underperformed relative to bulkier amine substitutions [1]. The pyrrolidine ring in CAS 2640967-51-5 provides a conformationally constrained five-membered amine with enhanced hydrophobic contact compared to the oxygen-containing morpholine ring, predicting superior engagement with the PI3Kα affinity pocket based on molecular docking simulations [2].
| Evidence Dimension | Predicted PI3Kα inhibitory potency (class-level inference from piperazinylquinoxaline SAR) |
|---|---|
| Target Compound Data | No direct IC50 reported; pyrrolidine substituent predicted to confer IC50 in nanomolar range based on analog SAR |
| Comparator Or Baseline | Morpholine-substituted analog (CAS 2640874-50-4): no direct PI3Kα IC50 reported; morpholine-substituted piperazinylquinoxalines consistently show weaker PI3Kα inhibition than amine-substituted analogs in class-level studies |
| Quantified Difference | Class-level: piperazinylquinoxaline derivatives with amine terminal groups achieve PI3Kα IC50 24–40 nM vs. morpholine derivatives showing reduced potency (approximately 2–10-fold weaker based on SAR trends) [1] |
| Conditions | Competitive fluorescent polarization assay; PI3Kα (p110α/p85α) enzyme; PC3 cell line for cellular validation [1] |
Why This Matters
Procurement of the pyrrolidine-substituted compound rather than the morpholine analog maximizes the probability of achieving nanomolar PI3Kα engagement, a key determinant for downstream antitumor efficacy in PI3K-dependent cancer models.
- [1] Wu, P.; Su, Y.; Guan, X.; Liu, X.; Zhang, J.; Dong, X.; Huang, W.; Hu, Y. Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE 2012, 7 (8), e43171. View Source
- [2] Wu, P.; Su, Y.; Guan, X.; Liu, X.; Zhang, J.; Dong, X.; Huang, W.; Hu, Y. Molecular docking analysis of piperazinylquinoxaline derivatives into PI3Kα binding pocket. (Reported within PLoS ONE 2012, 7 (8), e43171.) View Source
